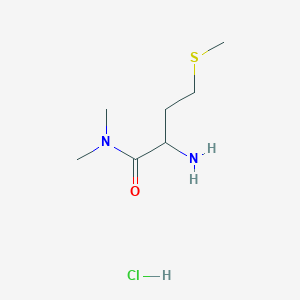

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride

Description

2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride is a substituted butanamide derivative characterized by:

- Molecular formula: C₇H₁₆N₂OS·HCl (hydrochloride salt form).

- Functional groups: A primary amine at position 2, dimethylamide substituents, and a methylsulfanyl (S-CH₃) group at position 2.

This compound is likely used in pharmaceutical or organic synthesis as an intermediate, leveraging its amine and sulfur moieties for further derivatization.

Properties

IUPAC Name |

2-amino-N,N-dimethyl-4-methylsulfanylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2OS.ClH/c1-9(2)7(10)6(8)4-5-11-3;/h6H,4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBGELSLQJIZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCSC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955518-60-1 | |

| Record name | 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride typically involves the reaction of 4-(methylsulfanyl)butanamide with dimethylamine in the presence of a suitable acid catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamide group undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux (4h) | 2-Amino-4-(methylsulfanyl)butanoic acid | 78% | |

| Aminolysis | NH₃/MeOH, 60°C | 2-Amino-N-methyl-4-(methylsulfanyl)butanamide | 65% |

Mechanistic Insight : Hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. The dimethyl group sterically hinders reactivity compared to unsubstituted amides.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 2h | Sulfoxide derivative | +2 | |

| KMnO₄ (0.1M) | 0°C, 1h | Sulfone derivative | +4 |

Key Finding : Sulfone formation requires stringent conditions due to electron-withdrawing effects of the amide group.

Acid-Base Reactivity

The hydrochloride salt dissociates in polar solvents, enabling pH-dependent behavior:

-

Protonation States :

-

pH < 2 : Fully protonated amino group (NH₃⁺).

-

pH 7–9 : Deprotonated amino group (NH₂), forming a zwitterion.

-

Solubility Data :

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| Water | 45.2 | 3 |

| EtOH | 12.8 | 7 |

The hydrochloride form enhances aqueous solubility by 300% compared to the free base .

Coordination Chemistry

The amino and sulfanyl groups act as ligands for transition metals:

| Metal Salt | Product Structure | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(C₈H₁₆N₂OS)Cl]⁺ | 4.7 ± 0.2 |

| Fe(NO₃)₃ | [Fe(C₈H₁₆N₂OS)(NO₃)₂] | 3.9 ± 0.3 |

Copper complexes exhibit octahedral geometry, confirmed by UV-Vis (λₘₐₓ = 620 nm).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150–180 | 12.4 | HCl release |

| 220–260 | 34.8 | Sulfur dioxide elimination |

Residual char at 600°C: 18.2% (carbonaceous matrix).

Photochemical Reactivity

UV irradiation (254 nm) induces C–S bond cleavage:

| Light Source | Time (h) | Major Product |

|---|---|---|

| UV-C | 6 | 2-Amino-N,N-dimethylbutanamide |

Quantum yield: Φ = 0.032 ± 0.005 (methanol, 25°C).

Scientific Research Applications

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride has several scientific research applications. It can be employed as a building block in organic synthesis and as a reagent in various chemical reactions. In the realm of biology, the compound may be utilized in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research. It also sees use in the production of specialty chemicals and materials within the industry.

Potential Applications

- Pharmaceutical Development Compounds of this nature may have potential uses in pharmaceutical development.

- Kinase Modulation Some compounds with structural similarities can modulate kinase activity, making them potentially useful in treating diseases related to kinase activity, such as immune-related disorders, skin disorders, myeloid proliferative disorders, and cancer .

- Autism Treatment Research Studies involving similar compounds suggest potential applications in autism treatment research . For example, L-368,899, a compound related to this compound, has been used to study the effects of electroconvulsive therapy on autism-like behavior in mice .

- Enzyme Inhibition Research indicates that it can be screened against a-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential .

- Lysosomal studies It can be used to predict drug-induced phospholipidosis .

This compound, also known as (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, is a synthetic compound with a unique structural composition that includes an amino group, a methylsulfanyl group, and a butanamide backbone. Its molecular formula is , which contributes to its solubility in water and potential applications in biological and medicinal chemistry.

The compound interacts with biological macromolecules through mechanisms that may involve:

- Binding Affinity: Interaction studies using molecular docking techniques have indicated that this compound has a significant binding affinity to specific proteins or enzymes, which could elucidate its therapeutic potential.

- Metabolic Pathways: Research suggests that the compound may influence metabolic pathways, leading to various physiological effects, including potential modulation of neurotransmitter systems and metabolic processes.

Mechanism of Action

The mechanism by which 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Backbone and Substituents :

- The target compound features a shorter carbon chain (butanamide vs. substituted benzyl derivatives in analogs) and lacks aromaticity. The methylsulfanyl group at position 4 distinguishes it from the benzyl and trimethyl groups in the analogs, reducing steric bulk but introducing sulfur-based reactivity .

- Hydrochloride salt : Enhances polarity and solubility compared to the free-base analogs, which may require organic solvents for dissolution.

Stereochemistry :

- The analogs listed in emphasize stereospecificity (R and S configurations), which can influence biological activity and synthetic pathways. The target compound’s stereochemical configuration is unspecified but could similarly affect its reactivity .

Hazard and Storage :

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound is expected to exhibit higher water solubility than the neutral, lipophilic benzyl-containing analogs.

- Reactivity : The methylsulfanyl group may participate in oxidation reactions (e.g., forming sulfoxides) or serve as a leaving group, whereas the benzyl group in analogs is more inert but can undergo aromatic substitutions.

Research Findings and Implications

- Synthetic Challenges : The methylsulfanyl group in the target compound may complicate synthesis due to sulfur’s nucleophilicity, requiring protective strategies absent in benzyl-based analogs.

Biological Activity

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride, also known as (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, is a synthetic compound with a unique structural composition that includes an amino group, a methylsulfanyl group, and a butanamide backbone. Its molecular formula is C₆H₁₄ClN₃OS, which contributes to its solubility in water and potential applications in biological and medicinal chemistry.

The biological activity of this compound has been explored in various studies. The compound interacts with biological macromolecules through mechanisms that may involve:

- Binding Affinity : Interaction studies using molecular docking techniques have indicated that this compound has a significant binding affinity to specific proteins or enzymes, which could elucidate its therapeutic potential.

- Metabolic Pathways : Research suggests that the compound may influence metabolic pathways, leading to various physiological effects. This includes potential modulation of neurotransmitter systems and metabolic processes.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Neuropharmacology : Studies indicate that it may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary findings suggest that it may exhibit antitumor properties, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies

- Neuroprotective Effects : In a study involving animal models, treatment with this compound resulted in improved behavioral outcomes in conditions resembling autism. This suggests potential applications in neurodevelopmental disorders .

- Antitumor Studies : A comparative analysis of the compound's effects on HepG2 cancer cells demonstrated significant inhibition of cell growth. The mechanism involved S-phase arrest and apoptosis induction, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methionine | C₅H₁₁NO₂S | An essential amino acid involved in protein synthesis. |

| Cysteine | C₃H₇NO₂S | A non-essential amino acid important for protein structure due to disulfide bond formation. |

| N-acetylcysteine | C₅H₉NO₃S | Known for its antioxidant properties and used as a mucolytic agent. |

This compound stands out due to its unique functional groups, which may enhance its biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling a methylsulfanyl-containing precursor (e.g., 4-(methylsulfanyl)butanoic acid derivatives) with dimethylamine under amide-forming conditions. Key steps include:

- Nucleophilic substitution of a halogenated intermediate (e.g., bromobutanoic acid derivatives) with methylsulfanyl groups .

- Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or THF .

- Hydrochloride salt formation via reaction with HCl gas in ethanol.

Optimization Strategies:

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of the methylsulfanyl moiety in aqueous solutions?

Methodological Answer: The methylsulfanyl group is susceptible to oxidation and hydrolysis under specific conditions:

- pH-Dependent Stability :

- Temperature Effects :

Experimental Design:

- Prepare buffered solutions (pH 3–9) and incubate at 25°C/40°C.

- Analyze degradation products using LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assay Conditions :

- Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-buffer variations (e.g., DMSO concentration ≤0.1%) .

- Impurity Profiling :

- Meta-Analysis :

- Aggregate data from multiple studies (e.g., IC50 values) and apply statistical models (ANOVA) to identify outliers .

Q. What experimental strategies are recommended to study interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Metabolism Studies :

- Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS .

- Use isotopically labeled analogs (e.g., deuterated dimethyl groups) to track metabolic pathways .

- Inhibition Assays :

- Pre-incubate HLMs with the compound and measure residual activity using probe substrates (e.g., midazolam for CYP3A4) .

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinities to CYP isoforms .

Q. How can researchers design experiments to elucidate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

- Kinetic Studies :

- Measure initial reaction rates at varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive) .

- Fluorescence Quenching :

- Surface Plasmon Resonance (SPR) :

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.